![molecular formula C14H12BrCl2NO2 B2755878 4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol CAS No. 329778-98-5](/img/structure/B2755878.png)
4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol is a synthetic organic compound characterized by the presence of bromine, chlorine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol typically involves a multi-step process. One common method includes the following steps:
Aminomethylation: The addition of the aminomethyl group to the brominated phenol.
Each step requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Aminomethylation often involves the use of formaldehyde and an amine under acidic or basic conditions. Methoxylation can be carried out using methanol and a strong acid or base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: A structurally similar compound with a single chlorine atom instead of the dichlorophenyl group.
4-Bromo-2-methoxyphenol: Lacks the aminomethyl and dichlorophenyl groups, making it less complex.
Uniqueness
4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-bromo-2-[(3,4-dichloroanilino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrCl2NO2/c1-20-13-5-9(15)4-8(14(13)19)7-18-10-2-3-11(16)12(17)6-10/h2-6,18-19H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWZVPMTCZTGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CNC2=CC(=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2755797.png)
![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2755798.png)
![5-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)quinoline](/img/structure/B2755799.png)
![4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B2755800.png)
![4-[4-(Trifluoromethyl)piperidine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2755803.png)
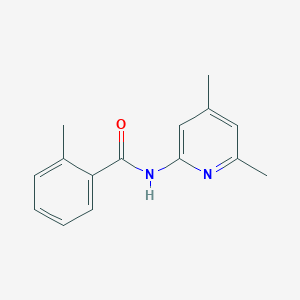
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide](/img/structure/B2755805.png)
amine dihydrochloride](/img/structure/B2755806.png)
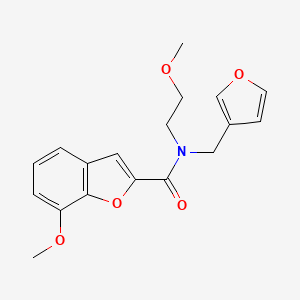
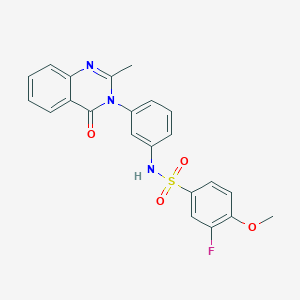
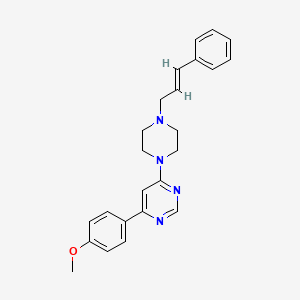
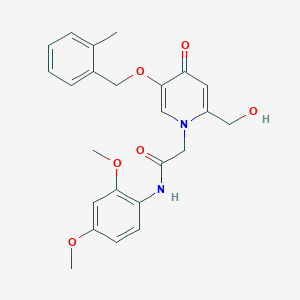
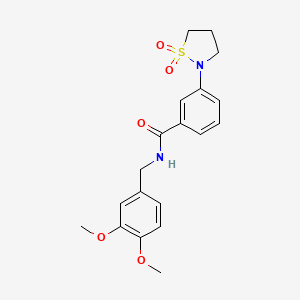
![[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/new.no-structure.jpg)
